molecular formula C14H11BrF2N2O B4966473 N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea

N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea

Cat. No. B4966473
M. Wt: 341.15 g/mol
InChI Key: PPAVOYQHMPYKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea, also known as BDFU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDFU is a urea derivative that has been synthesized through a series of chemical reactions, and its unique structure has made it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea varies depending on its application. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea inhibits the growth of weeds by interfering with the biosynthesis of amino acids, which are essential for plant growth. Similarly, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea inhibits the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been found to induce apoptosis in cancer cells, which leads to their death. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's patients.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea inhibits the growth of weeds and fungi by interfering with their biosynthesis of essential compounds, which can lead to their death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea in lab experiments is its unique structure, which allows for the investigation of its various properties and applications. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea is relatively easy to synthesize and purify, which makes it a convenient compound to work with.
However, one limitation of using N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the investigation of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be further explored for its potential as an anticancer agent and as a treatment for Alzheimer's disease. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be investigated for its potential as a treatment for other neurodegenerative diseases.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be further studied for its herbicidal and fungicidal properties, and its potential use in crop protection. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be explored for its potential as a plant growth regulator.
In material science, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be investigated for its potential use in the synthesis of new materials, such as polymers and nanoparticles. Its unique structure and properties make it an attractive candidate for further investigation in this field.

Synthesis Methods

The synthesis of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea involves several steps, starting with the reaction of 2-bromo-4,6-difluoroaniline with 3-methylphenyl isocyanate to form the corresponding urea derivative. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified through recrystallization.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been explored as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been studied for its herbicidal properties, as it has been shown to inhibit the growth of certain weeds. Furthermore, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been investigated for its potential use as a fungicide, as it has been found to inhibit the growth of certain fungi.
In material science, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been explored for its potential use in the synthesis of new materials, such as polymers and nanoparticles. Its unique structure and properties make it an attractive candidate for further investigation in this field.

properties

IUPAC Name

1-(2-bromo-4,6-difluorophenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2N2O/c1-8-3-2-4-10(5-8)18-14(20)19-13-11(15)6-9(16)7-12(13)17/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAVOYQHMPYKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4,6-difluorophenyl)-3-(3-methylphenyl)urea

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